molecular formula C10H8F2N4O B11870465 4-Amino-5,8-difluoroquinoline-3-carbohydrazide CAS No. 1315350-14-1

4-Amino-5,8-difluoroquinoline-3-carbohydrazide

Cat. No.: B11870465
CAS No.: 1315350-14-1
M. Wt: 238.19 g/mol
InChI Key: VBVKAYUVNSDCSS-UHFFFAOYSA-N
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Description

4-Amino-5,8-difluoroquinoline-3-carbohydrazide is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5,8-difluoroquinoline-3-carbohydrazide typically involves the following steps:

    Cyclization and Cycloaddition Reactions: These reactions are used to form the quinoline ring system.

    Displacement of Halogen Atoms: Fluorine atoms are introduced into the quinoline structure through nucleophilic substitution reactions.

    Direct Fluorination: This method involves the direct introduction of fluorine atoms into the quinoline ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5,8-difluoroquinoline-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.

Scientific Research Applications

4-Amino-5,8-difluoroquinoline-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its antimalarial and anticancer activities.

    Industry: It is used in the development of new materials, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 4-Amino-5,8-difluoroquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viruses. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

4-Amino-5,8-difluoroquinoline-3-carbohydrazide can be compared with other fluorinated quinoline derivatives, such as:

    7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.

    Mefloquine: Another antimalarial drug with a similar quinoline structure.

    Brequinar: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.

Properties

CAS No.

1315350-14-1

Molecular Formula

C10H8F2N4O

Molecular Weight

238.19 g/mol

IUPAC Name

4-amino-5,8-difluoroquinoline-3-carbohydrazide

InChI

InChI=1S/C10H8F2N4O/c11-5-1-2-6(12)9-7(5)8(13)4(3-15-9)10(17)16-14/h1-3H,14H2,(H2,13,15)(H,16,17)

InChI Key

VBVKAYUVNSDCSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)C(=C(C=N2)C(=O)NN)N)F

Origin of Product

United States

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